

Spectroscopic and Analytical Characterization of Azide-PEG6-amido-C16-Boc: A Technical Guide

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Compound of Interest

Compound Name: Azide-PEG6-amido-C16-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **Azide-PEG6-amido-C16-Boc**, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The structural integrity and purity of this linker are critical for the successful development of targeted therapeutics.

Azide-PEG6-amido-C16-Boc (synonym: 17-(Azide-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester) is an alkyl/ether-based PROTAC linker.[1][2] Its structure incorporates a terminal azide for click chemistry, a hexaethylene glycol (PEG6) spacer to enhance solubility, a stable amide linkage, a C16 alkyl chain for lipophilicity, and a Boc-protected amine.[3] The molecular formula for this compound is C₃₆H₇₀N₄O₉, with a molecular weight of approximately 702.96 g/mol.[4]

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative data from the characterization of **Azide-PEG6-amido-C16-Boc**. This data is based on standard analytical techniques and analysis of structurally similar compounds.[3][5]

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
-C(CH₃)₃ (Boc)	~1.44	s	9H
-(CH ₂) ₁₄ - (C16 chain)	~1.25	m	28H
-CH ₂ -C=O	~2.17	t	2H
-CH ₂ -NH-Boc	~3.10	q	2H
-O-(CH ₂ CH ₂ O) ₅ -	~3.64	m	20H
-CH ₂ -N ₃	~3.38	t	2H

| -NH-C=O | ~5.40 | t | 1H |

 Table 2: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Assignment	Chemical Shift (δ) ppm
-C(CH₃)₃ (Boc)	~28.4
-(CH ₂) ₁₄ - (C16 chain)	~25.0-34.0
-CH ₂ -C=O	~36.5
-CH ₂ -NH-Boc	~40.3
-O-(CH ₂ CH ₂ O) ₅ -	~70.5
-CH ₂ -N ₃	~50.6
C=O (Amide)	~173.0
C=O (Boc)	~156.0

| C(CH₃)₃ (Boc) | ~79.0 |

Table 3: Mass Spectrometry Data

Technique	Parameter	Expected Value
ESI-MS	[M+H] ⁺	703.97

| ESI-MS | [M+Na]⁺ | 725.95 |

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)
N-H (Amide)	Stretch	~3300
C-H (Alkyl)	Stretch	~2850-2920
Azide (-N ₃)	Asymmetric Stretch	~2100
C=O (Amide)	Stretch	~1640
C=O (Boc Ester)	Stretch	~1710

| C-O (Ether) | Stretch | ~1100 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are essential for verifying the identity, purity, and stability of the linker.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the **Azide-PEG6-amido-C16-Boc** conjugate.[\[3\]](#)

Materials:

- **Azide-PEG6-amido-C16-Boc** sample (5-10 mg)
- Deuterated chloroform (CDCl₃)

- 5 mm NMR tubes
- NMR spectrometer (400 MHz or higher)[3][5]

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl_3 in a clean vial.[3][5]
- Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3][5]
- Data Acquisition:
 - Insert the sample into the NMR spectrometer, maintaining a constant temperature (e.g., 25 °C).[5]
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field. [5]
 - Acquire the ^1H NMR spectrum. For a typical sample concentration, 16-64 scans should be sufficient.[5]
 - Acquire the proton-decoupled ^{13}C NMR spectrum. A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[5]
- Data Processing:
 - Apply Fourier transform to the acquired Free Induction Decay (FID).[5]
 - Perform phase and baseline corrections.[5]
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton counts and assign all peaks in both spectra to the molecular structure.[3][5]

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of the **Azide-PEG6-amido-C16-Boc** conjugate.[3]

Materials:

- **Azide-PEG6-amido-C16-Boc** sample
- HPLC-grade methanol or acetonitrile
- Formic acid (optional)
- High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)[3]

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol or acetonitrile. To enhance ionization and promote protonation, 0.1% formic acid can be added. [3]
- **Data Acquisition:**
 - Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
 - Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 100-1000).[5]
- **Data Analysis:**
 - Analyze the spectrum to identify the peaks corresponding to the expected molecular ions, such as the protonated molecule $[M+H]^+$ and the sodium adduct $[M+Na]^+$. [5]
 - Compare the observed m/z values with the theoretically calculated exact masses to confirm the compound's identity.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups in the **Azide-PEG6-amido-C16-Boc** conjugate.[3]

Materials:

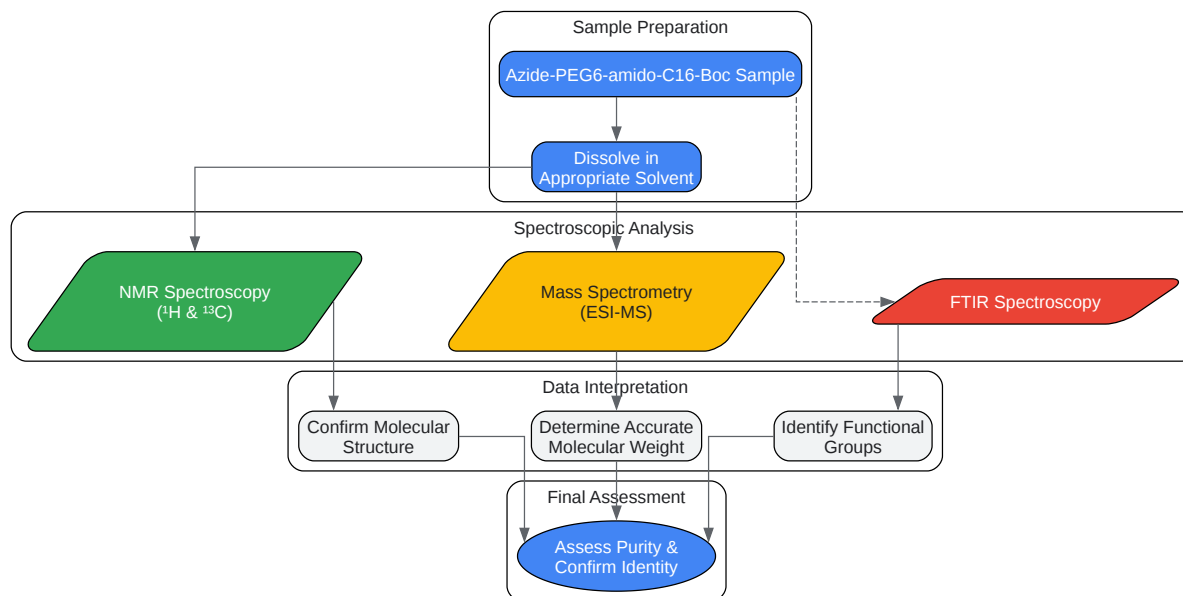
- **Azide-PEG6-amido-C16-Boc** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory[3]

Procedure:

- **Sample Preparation:** Ensure the ATR crystal is clean. Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3]
- **Data Acquisition:** Acquire the FTIR spectrum over a range of 4000-400 cm^{-1} . [3]
- **Data Analysis:** Analyze the spectrum to identify the characteristic absorption bands for the key functional groups (azide, amide, Boc, ether, and alkyl chain) as listed in Table 4.[3]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **Azide-PEG6-amido-C16-Boc**.



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Caption: General workflow for spectroscopic characterization.

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